molecular formula C18H19BrO3 B1370635 tert-Butyl 3-benzyloxy-4-bromobenzoate CAS No. 247186-50-1

tert-Butyl 3-benzyloxy-4-bromobenzoate

Cat. No.: B1370635
CAS No.: 247186-50-1
M. Wt: 363.2 g/mol
InChI Key: YLDFIOUCSZWEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Unique Functional Group Assembly

tert-Butyl 3-benzyloxy-4-bromobenzoate is a derivative of benzoic acid, characterized by a benzene (B151609) ring substituted with four different groups at positions 1, 3, and 4. The chemical structure features a tert-butyl ester, a benzyloxy group, and a bromine atom, each contributing to the compound's distinct reactivity and utility in organic synthesis.

The tert-butyl ester serves as a sterically hindered protecting group for the carboxylic acid functionality. This bulkiness prevents unwanted reactions at the carboxyl group under many conditions, yet it can be selectively removed under specific acidic conditions, often with the liberation of isobutylene (B52900) and carbon dioxide. This controlled deprotection is a critical aspect of its utility in multi-step syntheses.

The benzyloxy group (a benzyl (B1604629) group attached via an ether linkage) is a common protecting group for hydroxyl functionalities. It is stable to a wide range of reagents but can be readily cleaved by catalytic hydrogenation, a process that leaves many other functional groups intact. This orthogonality in deprotection strategies, when compared to the tert-butyl ester, is a significant advantage in synthetic planning.

The bromine atom is a versatile functional group on the aromatic ring. As a halogen, it deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions. More importantly, the carbon-bromine bond can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, significantly increasing the molecular complexity.

The specific arrangement of these groups on the benzene ring—the benzyloxy group at position 3 and the bromine atom at position 4 relative to the tert-butyl ester—creates a unique electronic and steric environment that influences the reactivity of each site.

Table 1: Key Properties of this compound

Property Value
CAS Number 247186-50-1
Molecular Formula C18H19BrO3

| Purity | 98% |

Role as a Privileged Intermediate in Retrosynthetic Strategies

In the realm of retrosynthetic analysis, where a target molecule is deconstructed into simpler, commercially available starting materials, this compound emerges as a "privileged intermediate." This term refers to a building block that can be elaborated into a variety of complex target molecules through well-established and reliable chemical transformations.

The strategic placement of the three key functional groups allows for a stepwise and selective modification of the molecule. A typical retrosynthetic strategy involving this intermediate might look like this:

Disconnection at the Bromo Position: The target molecule is disconnected at a bond that was formed via a cross-coupling reaction. This leads back to this compound as the aryl halide precursor.

Deprotection of the Benzyloxy Group: The benzyloxy group can be disconnected to reveal a phenol (B47542), which could be a key pharmacophore or a handle for further functionalization.

Hydrolysis of the tert-Butyl Ester: The tert-butyl ester can be disconnected to the corresponding carboxylic acid, which can then be used to form amides, esters, or other carboxylic acid derivatives.

The order of these transformations can be tailored based on the specific target molecule and the compatibility of the functional groups present. This versatility makes this compound a powerful tool for the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.

Historical Context and Evolution of Substituted Benzoates in Synthetic Chemistry

The use of substituted benzoates in synthetic chemistry has a rich history, dating back to the early days of organic chemistry. nih.gov Initially, research focused on understanding the fundamental reactivity of these compounds, such as their esterification and substitution reactions. The development of new synthetic methods in the 20th century, particularly the advent of transition-metal-catalyzed cross-coupling reactions, revolutionized the use of halogenated benzoates.

Historically, simple benzoates were used as protecting groups or as precursors for other functional groups. The introduction of multiple, orthogonally reactive functional groups onto the benzoate (B1203000) scaffold, as seen in this compound, is a more recent development. This trend reflects the increasing complexity of the molecules being synthesized and the demand for more efficient and selective synthetic routes. The evolution from simple, monofunctional benzoates to complex, multifunctional building blocks highlights the progress in our ability to control chemical reactivity and to design molecules with precision.

Current Research Landscape and Underexplored Potential of Halogenated Benzyloxybenzoates

The current research landscape for halogenated benzyloxybenzoates is focused on their application in the synthesis of biologically active compounds and functional materials. The ability to perform selective cross-coupling reactions at the halogenated position, while the other functional groups remain protected, is a key area of investigation. This allows for the late-stage functionalization of complex molecules, a strategy that is highly valuable in drug discovery.

Despite their utility, the full potential of halogenated benzyloxybenzoates remains underexplored. For instance, the development of novel catalytic systems that can selectively activate the C-Br bond in the presence of other sensitive functional groups is an active area of research. Furthermore, the synthesis of novel analogs of this compound with different substitution patterns or protecting groups could open up new avenues for the synthesis of previously inaccessible molecules. The strategic combination of a halogen for cross-coupling, a protected phenol for introducing diversity, and a protected carboxylic acid for further derivatization makes this class of compounds a fertile ground for future synthetic innovations.

Properties

IUPAC Name

tert-butyl 4-bromo-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)14-9-10-15(19)16(11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDFIOUCSZWEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649558
Record name tert-Butyl 3-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247186-50-1
Record name tert-Butyl 3-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Chemical Synthesis of Tert Butyl 3 Benzyloxy 4 Bromobenzoate

Strategic Considerations in Synthetic Route Design

A retrosynthetic analysis of the target molecule suggests that the key disconnections are at the ester and ether linkages. This analysis points towards primary precursors that are either commercially available or readily synthesized.

The logical starting point for the synthesis is a molecule that contains the core brominated and hydroxylated benzoic acid structure. 3-Bromo-4-hydroxybenzoic acid is identified as the key precursor. This compound provides the foundational aromatic ring with the correct substitution pattern for the bromine atom and the hydroxyl group, which will later be benzylated.

The other essential building blocks are derived from the protecting groups:

tert-Butyl group source : Typically isobutylene (B52900) or potassium tert-butoxide, used to form the tert-butyl ester.

Benzyl (B1604629) group source : Benzyl bromide or benzyl chloride, used to form the benzyl ether.

The selection of 3-Bromo-4-hydroxybenzoic acid is strategic as it is commercially available, circumventing the need for complex initial aromatic substitution and isomerization steps. sigmaaldrich.com

Table 1: Key Precursors and Building Blocks

Compound NameMolecular FormulaRole in Synthesis
3-Bromo-4-hydroxybenzoic acidC₇H₅BrO₃Core aromatic precursor
Benzyl BromideC₇H₇BrSource of the benzyloxy moiety
Potassium tert-butoxideC₄H₉KOSource of the tert-butyl ester group
tert-Butyl 3-hydroxy-4-bromobenzoateC₁₁H₁₃BrO₃Key intermediate

The synthesis requires the protection of two different functional groups: a carboxylic acid and a phenol (B47542). The order of protection and the choice of protecting groups are critical to prevent unwanted side reactions.

Carboxylic Acid Protection : The carboxylic acid is more acidic than the phenol and could interfere with the base-mediated etherification of the hydroxyl group. Therefore, it is protected first. The tert-butyl ester is an excellent choice as it is stable under the basic conditions required for the subsequent etherification step. mdpi.com It can be introduced by reacting the corresponding acid chloride with potassium tert-butoxide or by reacting the carboxylic acid with isobutylene in the presence of a strong acid catalyst.

Phenolic Hydroxyl Protection : The benzyl ether serves as the protecting group for the phenolic hydroxyl. In the context of the final molecule, it is a permanent feature. However, in broader synthetic schemes, benzyl ethers are valued because they are stable to a wide range of reagents but can be removed under specific conditions (e.g., hydrogenolysis), demonstrating the principle of orthogonal protection. mdpi.com

Step-by-Step Synthetic Protocols

The proposed synthetic route begins with a pre-functionalized aromatic ring and proceeds through esterification and etherification.

While the proposed synthesis starts with 3-Bromo-4-hydroxybenzoic acid, it is instructive to consider the synthesis of this precursor itself. The synthesis of substituted benzoic acids often relies on electrophilic aromatic substitution. For instance, producing 3-Bromo-4-hydroxybenzoic acid could be envisioned starting from 4-hydroxybenzoic acid. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. In this case, the powerful directing effect of the hydroxyl group would direct bromination to the positions ortho to it (positions 3 and 5). This would lead to the desired product, although separation from other isomers might be necessary.

The first step in the main synthetic sequence is the derivatization of the carboxylic acid group of 3-Bromo-4-hydroxybenzoic acid into a tert-butyl ester. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂). The resulting 3-bromo-4-hydroxybenzoyl chloride is then reacted with potassium tert-butoxide in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to yield tert-butyl 3-hydroxy-4-bromobenzoate . rsc.org

With the carboxylic acid group protected, the phenolic hydroxyl group of the intermediate is ready for benzylation. This transformation is accomplished via an etherification reaction.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. wikipedia.org The reaction proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group. masterorganicchemistry.comorganicchemistrytutor.com

In this specific synthesis, the intermediate, tert-butyl 3-hydroxy-4-bromobenzoate, is first deprotonated at the phenolic hydroxyl group using a suitable base to form the corresponding phenoxide. A common and effective base for this purpose is sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The resulting nucleophilic phenoxide then reacts with benzyl bromide. Since benzyl bromide is a primary alkyl halide, it is an ideal substrate for the Sₙ2 reaction, which minimizes the potential for competing elimination reactions. organic-chemistry.org The reaction mixture is typically heated to ensure a reasonable reaction rate. Upon completion and workup, the final product, tert-butyl 3-benzyloxy-4-bromobenzoate , is obtained.

Table 2: Proposed Synthetic Protocol Overview

StepReactionKey ReagentsPurpose
1Esterification1. SOCl₂ 2. Potassium tert-butoxide, THFProtection of the carboxylic acid group as a tert-butyl ester.
2Williamson Ether Synthesis1. NaH or K₂CO₃, DMF 2. Benzyl BromideIntroduction of the benzyl group onto the phenolic oxygen.

Introduction of the Benzyloxy Moiety

Catalytic O-Alkylation Approaches

The introduction of the benzyloxy group onto the phenolic precursor, typically a 3-hydroxybenzoic acid derivative, is a crucial step in the synthesis of this compound. Catalytic O-alkylation methods are favored for their efficiency and milder reaction conditions compared to classical Williamson ether synthesis, which often requires stoichiometric strong bases.

A variety of catalytic systems can be employed for this transformation. One modern approach involves copper-catalyzed cross-coupling reactions. For instance, phenols can undergo O-alkylation using alkylborane reagents in the presence of a copper(II) acetate (B1210297) catalyst and an oxidant like di-tert-butyl peroxide. organic-chemistry.org This method is advantageous as it often avoids the need for strong bases, making it compatible with substrates that possess base-sensitive functional groups. organic-chemistry.org The reaction mechanism is thought to proceed through the formation of an aryloxycopper(II) intermediate, followed by transmetalation with the boronic acid ester and subsequent elimination to yield the desired benzyl ether. organic-chemistry.org

Solid acid catalysts also provide a reusable and environmentally benign option for O-alkylation. Sulfated metal oxides, such as sulfated tin oxide, have demonstrated efficacy as solid superacid catalysts for the alkylation of hydroxyl groups with alcohols like benzyl alcohol. scirp.org These reactions are typically performed under reflux conditions in a suitable solvent, and the catalyst can often be recovered and reused, adding to the process's sustainability. scirp.org

Selective Bromination of the Aromatic Ring

The regioselective introduction of a bromine atom at the C-4 position of the 3-benzyloxybenzoate core is a critical step that dictates the final structure of the target compound. This transformation is an electrophilic aromatic substitution reaction, where the choice of brominating agent and reaction conditions is paramount for achieving high selectivity.

Electrophilic Aromatic Bromination Conditions

Electrophilic aromatic bromination is a fundamental reaction in organic synthesis used to prepare aryl bromides. nih.gov The process involves the reaction of an aromatic ring with a strong electrophile, typically a source of Br+. libretexts.org A two-step mechanism is generally accepted, beginning with the attack of the aromatic ring on the electrophile to form a carbocation intermediate known as an arenium ion. libretexts.org This is followed by the rapid removal of a proton to restore the ring's aromaticity. libretexts.org

Several reagent systems can be used to achieve this transformation. The classic method involves molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.org The Lewis acid polarizes the Br-Br bond, generating a highly electrophilic bromine species that can be attacked by the electron-rich aromatic ring. libretexts.orglibretexts.org

Milder and more selective brominating agents are often preferred. N-Bromosuccinimide (NBS) is a widely used reagent that provides a low concentration of bromine in situ, which can help to prevent over-bromination. nih.gov The reaction with NBS is often catalyzed by a protic or Lewis acid. youtube.com Using NBS in conjunction with silica (B1680970) gel has also been reported as an effective method for regioselective brominations. nih.gov

Table 1: Common Conditions for Electrophilic Aromatic Bromination

Brominating Agent Catalyst / Co-reagent Typical Solvent(s) Key Features
Br₂ FeBr₃ or AlBr₃ Dichloromethane (B109758), Carbon tetrachloride Classic, highly reactive system. libretexts.org
N-Bromosuccinimide (NBS) Catalytic H₂SO₄ or HCl Acetonitrile, Acetic acid Milder conditions, good for activated rings. youtube.com
N-Bromosuccinimide (NBS) Silica Gel Dichloromethane Heterogeneous system, can offer high selectivity. nih.gov
Tetraalkylammonium tribromides None Dichloromethane, THF Provides high para-selectivity for phenols. nih.gov
Regioselectivity Control in Bromination

In the synthesis of this compound from a tert-butyl 3-benzyloxybenzoate precursor, the regiochemical outcome of the bromination is governed by the directing effects of the two substituents on the benzene (B151609) ring: the benzyloxy group (-OBn) at C-3 and the tert-butoxycarbonyl group (-COOtBu) at C-1.

The benzyloxy group is a strongly activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. Conversely, the tert-butoxycarbonyl group is a deactivating, meta-directing group because of the electron-withdrawing nature of the carbonyl.

The powerful activating and directing effect of the benzyloxy group dominates the reaction. It directs the incoming electrophile (Br⁺) to the positions ortho (C-2, C-4) and para (C-6) relative to itself.

Position C-4: This position is ortho to the benzyloxy group and meta to the ester group. It is sterically accessible and electronically activated.

Position C-2: This position is also ortho to the benzyloxy group but is adjacent to the bulky tert-butoxycarbonyl group, leading to significant steric hindrance.

Position C-6: This position is para to the benzyloxy group, which would normally be highly favored. However, in the 1,3-disubstituted pattern, this position is labeled C-6, which is ortho to the -OBn group.

Between the available ortho and para positions relative to the activating benzyloxy group, substitution at C-4 is strongly favored. This is because the C-4 position is highly activated (ortho to the -OBn group) and is less sterically hindered than the C-2 position. The directing effect of the deactivating ester group to its meta positions (C-2 and C-6) is significantly weaker and does not overcome the powerful influence of the benzyloxy group. Studies on substituted benzenes confirm that steric effects from bulky substituents can significantly influence the ratio of ortho to para substitution. rsc.org The preference for para substitution to a π-donor substituent like a benzyloxy group is a well-established principle in electrophilic aromatic substitution. nih.gov

Formation of the tert-Butyl Ester Linkage

The final key transformation is the formation of the tert-butyl ester. The steric hindrance of the tert-butyl group makes this esterification more challenging than for primary or secondary alcohols. The tert-butyl ester is valued as a protecting group for carboxylic acids due to its stability against many nucleophiles and its facile cleavage under mild acidic conditions. thieme-connect.comthieme-connect.com

Direct Esterification Methods

Direct esterification involves the reaction of the carboxylic acid (e.g., 3-benzyloxy-4-bromobenzoic acid) with a source of the tert-butyl group. The classic approach involves reacting the acid with isobutene in the presence of a strong acid catalyst like sulfuric acid. thieme-connect.com An alternative is the condensation with tert-butanol (B103910), although this equilibrium-limited reaction requires forcing conditions or the removal of water. thieme-connect.com

More modern and milder methods have been developed using specific tert-butylating agents. Di-tert-butyl dicarbonate (B1257347) (Boc₂O), often used for protecting amines, can also esterify carboxylic acids in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). thieme-connect.comnih.gov Another effective method involves treating the carboxylic acid with bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which serves as both the solvent and the tert-butyl source. thieme-connect.comorganic-chemistry.org This reaction proceeds quickly and in high yields for a variety of acids. thieme-connect.com

Table 2: Selected Methods for Direct tert-Butylation of Carboxylic Acids

tert-Butyl Source Catalyst / Reagent Typical Conditions Reference
Isobutene Catalytic H₂SO₄ Pressurized vessel, organic solvent thieme-connect.com
tert-Butyl Acetate Catalytic HClO₄ or Tf₂NH Room temperature thieme-connect.comorganic-chemistry.org
Di-tert-butyl dicarbonate (Boc₂O) DMAP CH₂Cl₂, room temperature thieme-connect.comnih.gov
2-tert-butoxypyridine BF₃·OEt₂ Toluene (B28343), room temperature researchgate.net
tert-Butanol EDC, HOBt, DMAP Formation of benzotriazole (B28993) ester intermediate researchgate.net
Transesterification Pathways

Transesterification offers an alternative route, starting from a more easily prepared ester, such as a methyl or ethyl ester of 3-benzyloxy-4-bromobenzoic acid. This ester-to-ester conversion is particularly useful when the parent carboxylic acid is difficult to isolate. thieme-connect.com However, the synthesis of tert-butyl esters via transesterification is challenging due to steric hindrance, and many common catalysts are ineffective. thieme-connect.com

A highly effective method for this transformation is the use of a stoichiometric amount of potassium tert-butoxide (t-BuOK) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). thieme-connect.comresearchgate.net The reaction proceeds rapidly at room temperature, driven by the high reactivity of t-BuOK and the precipitation of the corresponding potassium alkoxide (e.g., potassium methoxide), which shifts the equilibrium. thieme-connect.com It is crucial to use freshly prepared t-BuOK and anhydrous conditions, as any residual tert-butanol or moisture can significantly reduce the yield. thieme-connect.com Other strong bases, such as butyl-lithium with tert-butanol, have also been employed successfully. researchgate.net

While many catalytic systems struggle with tertiary alcohols, some lanthanide(III) complexes have been shown to promote the transesterification of esters with tertiary alcohols, offering a catalytic alternative to the use of stoichiometric base. researchgate.net

Table 3: Reagents for Transesterification to tert-Butyl Esters

Starting Ester Reagent(s) Solvent Key Features
Methyl or Ethyl Ester Potassium tert-butoxide (t-BuOK) Diethyl ether Rapid, high-yielding reaction driven by precipitation of potassium methoxide. thieme-connect.com
Methyl or Ethyl Ester Butyl-lithium, tert-butanol THF Effective for sterically hindered alcohols. researchgate.net
Methyl Ester Potassium tert-butoxide (catalytic), tert-butyl acetate THF Uses tert-butyl acetate as the tert-butyl source. researchgate.net
Protection of Carboxylic Acid Precursors

A plausible synthetic pathway to this compound begins with 3-hydroxy-4-bromobenzoic acid. This starting material possesses the core bromine and hydroxyl functionalities at the required positions. The synthesis then proceeds in two key stages: protection of the phenolic hydroxyl group and esterification of the carboxylic acid.

First, the hydroxyl group of 3-hydroxy-4-bromobenzoic acid is protected as a benzyl ether to yield 3-benzyloxy-4-bromobenzoic acid. A common and effective method for this transformation is the Williamson ether synthesis. orgsyn.orgresearchgate.netchemicalbook.com This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide, in this case, benzyl chloride or benzyl bromide.

The generalized mechanism for the Williamson ether synthesis is as follows:

Deprotonation: The acidic phenolic proton of 3-hydroxy-4-bromobenzoic acid is removed by a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate a sodium or potassium phenoxide intermediate.

Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the benzyl halide in an SN2 reaction, displacing the halide and forming the C-O ether linkage.

A typical set of reaction conditions for this benzylation step is summarized in the table below.

ParameterCondition
Starting Material 3-hydroxy-4-bromobenzoic acid
Reagent Benzyl chloride or Benzyl bromide
Base Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Solvent Acetone or Dimethylformamide (DMF)
Temperature Room temperature to reflux
Reaction Time Several hours to overnight

Following the successful benzylation, the intermediate, 3-benzyloxy-4-bromobenzoic acid, is then esterified to form the final product. A contemporary and highly efficient method for the synthesis of tert-butyl esters from carboxylic acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst with tert-butyl acetate serving as both the reagent and the solvent. rsc.orgnih.govnii.ac.jporganic-chemistry.org This method is advantageous as it often proceeds under mild conditions and avoids the use of strongly acidic conditions or gaseous isobutene, which are common in traditional tert-butylation methods.

The proposed reaction is as follows:

3-benzyloxy-4-bromobenzoic acid is dissolved in tert-butyl acetate, and a catalytic amount of Tf2NH is added. The reaction mixture is stirred, typically at room temperature, until the starting material is consumed, yielding this compound.

ParameterCondition
Starting Material 3-benzyloxy-4-bromobenzoic acid
Reagent/Solvent tert-Butyl acetate
Catalyst Bis(trifluoromethanesulfonyl)imide (Tf2NH)
Temperature 0 °C to room temperature
Reaction Time Several hours

Advanced Synthetic Techniques and Process Intensification

To enhance the efficiency, safety, and scalability of the synthesis of this compound, advanced synthetic techniques can be employed. These methods often lead to reduced reaction times, higher yields, and more environmentally benign processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. acs.orgpeptide.comkoreascience.kr In the context of the esterification of 3-benzyloxy-4-bromobenzoic acid, microwave irradiation can significantly reduce the reaction time compared to conventional heating. researchgate.netrsc.org The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher reaction rates and improved yields.

A potential microwave-assisted approach would involve placing the carboxylic acid, a suitable tert-butylating agent, and a catalyst in a sealed vessel and exposing it to microwave irradiation at a controlled temperature and pressure. This technique could be particularly beneficial for the esterification step, potentially driving the reaction to completion in a matter of minutes rather than hours.

Flow Chemistry Approaches

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. polimi.itnih.gov The synthesis of this compound could be adapted to a flow process. rsc.org

For the esterification step, a solution of 3-benzyloxy-4-bromobenzoic acid and a tert-butylating agent in a suitable solvent could be continuously pumped through a heated reactor column packed with a solid-supported acid catalyst. The product stream would then be collected at the outlet. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and high throughput.

Solid-Phase Synthesis Considerations

Solid-phase organic synthesis (SPOS) provides a powerful platform for the synthesis of compound libraries and simplifies the purification process by immobilizing the substrate on an insoluble support. mdpi.org20.210.105nobelprize.org A hypothetical solid-phase synthesis of this compound could be envisioned using a Merrifield resin, which is a chloromethylated polystyrene support. libretexts.org

The synthetic sequence on the solid support would be as follows:

Attachment to Resin: The starting material, 3-hydroxy-4-bromobenzoic acid, would be anchored to the Merrifield resin via an ester linkage between its carboxylic acid group and the chloromethyl groups on the resin.

On-Resin Modification: The resin-bound substrate would then undergo the benzylation of the free hydroxyl group using a suitable benzylating agent and base.

Cleavage from Resin: The final product, 3-benzyloxy-4-bromobenzoic acid, would be cleaved from the resin, for instance, by acidolysis, which would then be followed by the tert-butylation in the solution phase as previously described.

Alternatively, a resin that allows for the cleavage of a tert-butyl ester directly could be employed, though this would require a more specialized linker strategy. The primary advantage of SPOS is the ease of purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin.

Post-Synthetic Purification and Isolation Methodologies

Following the chemical synthesis, the crude this compound must be purified to remove any unreacted starting materials, reagents, and by-products. A standard purification protocol would typically involve a combination of extraction, crystallization, and chromatography.

Initially, an aqueous work-up is often employed. The reaction mixture is diluted with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane. This organic layer is then washed sequentially with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid, followed by a wash with brine to remove residual water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Further purification can be achieved by recrystallization. This involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is determined empirically.

For highly pure samples, or if recrystallization is ineffective, column chromatography is the method of choice. The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent) of increasing polarity is then passed through the column, and the different components of the mixture are separated based on their differential adsorption to the stationary phase. The fractions containing the pure product are collected, combined, and the solvent is evaporated.

The identity and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Purification StepDescription
Aqueous Work-up Removal of water-soluble impurities and unreacted starting materials.
Recrystallization Purification based on differential solubility in a suitable solvent system.
Column Chromatography Separation based on differential adsorption on a stationary phase.
Characterization Confirmation of structure and purity using spectroscopic methods.

Comprehensive Analysis of the Reactivity and Chemical Transformations of Tert Butyl 3 Benzyloxy 4 Bromobenzoate

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the benzene (B151609) ring is the primary site of reactivity for synthetic transformations. Its departure as a bromide ion is central to the two main theoretical reaction classes: nucleophilic aromatic substitution (SNAr) and the formation of organometallic reagents. However, the inherent electronic properties of the substrate render one of these pathways far more plausible than the other.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. uomustansiriyah.edu.iq

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. uomustansiriyah.edu.iq These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance or induction.

In the case of tert-butyl 3-benzyloxy-4-bromobenzoate, the substituents are not suitably positioned to facilitate a classical SNAr reaction. The tert-butoxycarbonyl group is an electron-withdrawing group, but it is located meta to the bromine atom and thus cannot provide resonance stabilization to the intermediate. The benzyloxy group, located ortho to the bromine, is weakly electron-withdrawing by induction but is an electron-donating group by resonance, which would destabilize the negative charge of the Meisenheimer intermediate. Consequently, the aromatic ring is considered non-activated, making standard SNAr pathways energetically unfavorable. worktribe.comrsc.org

Alternative activation strategies for non-activated aryl halides, such as transition-metal catalysis (e.g., with Ruthenium or Rhodium complexes), can promote SNAr-type reactions by withdrawing electron density from the ring through π-complexation. researchgate.netacsgcipr.org However, documented examples of such strategies being applied specifically to this compound are not readily found in the literature.

Table 1: Influence of Substituents on SNAr Reactivity of this compound

Substituent Group Position Relative to Bromine Electronic Effect Impact on Meisenheimer Complex Stability Overall Effect on SNAr Reactivity
tert-Butoxycarbonyl meta Electron-withdrawing (Inductive & Resonance) Minimal stabilization (no resonance effect from meta position) Does not activate the ring
Benzyloxy ortho Electron-donating (Resonance), Weakly Withdrawing (Inductive) Destabilizing (Resonance donation) Deactivates the ring

Given the non-activated nature of the substrate, the scope of nucleophiles that can successfully displace the bromine atom via a direct SNAr mechanism under standard conditions is expected to be extremely limited, if not nonexistent. Strong nucleophiles that might be employed in SNAr reactions, such as alkoxides, amines, or thiolates, are not anticipated to react with this compound through an addition-elimination pathway due to the high energy barrier for the formation of the unstable anionic intermediate.

Organometallic Reagent Formation

A more viable strategy for the functionalization of this compound involves the conversion of the carbon-bromine bond into a carbon-metal bond. This transformation inverts the polarity of the reactive carbon atom, turning it from an electrophilic site into a potent nucleophilic one, which can then react with a wide range of electrophiles.

The formation of organometallic reagents from this compound must be approached with caution due to the presence of the electrophilic tert-butyl ester group.

Grignard Reagent Formation: The preparation of a Grignard reagent by reacting the aryl bromide with magnesium metal (Mg) is challenging. The newly formed Grignard reagent is a strong nucleophile and base that can readily attack the ester carbonyl of another molecule of the starting material, leading to dimerization or polymerization. quora.comlibretexts.org While specialized conditions, such as using highly activated magnesium (Rieke magnesium) at low temperatures, might offer a potential route, this pathway is generally considered problematic for substrates containing ester functionalities.

Lithiation Reactions: Halogen-metal exchange offers a more controlled and effective method for generating the desired organometallic intermediate. This reaction is typically performed at very low temperatures (e.g., -78 °C or lower) using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgmt.com At these cryogenic temperatures, the rate of the halogen-lithium exchange is significantly faster than the rate of nucleophilic attack on the tert-butyl ester. nih.gov This kinetic difference allows for the clean generation of the aryllithium species, tert-butyl 3-benzyloxy-4-lithiobenzoate, in situ.

Once the aryllithium reagent is formed at low temperature, it can be "quenched" by adding a suitable electrophile. nih.gov This reaction forms a new carbon-carbon or carbon-heteroatom bond at the 4-position of the benzene ring. The versatility of this approach allows for the introduction of a wide array of functional groups. The reaction mixture is typically warmed to room temperature only after the electrophile has fully reacted.

Table 2: Potential Electrophilic Quenching Reactions of tert-Butyl 3-benzyloxy-4-lithiobenzoate

Electrophile Reagent Example Product Class
Carbon Dioxide CO₂ (dry ice) Carboxylic Acid
Aldehydes Formaldehyde (HCHO), Benzaldehyde (PhCHO) Secondary Alcohol
Ketones Acetone ((CH₃)₂CO) Tertiary Alcohol
Esters Ethyl formate (B1220265) (HCO₂Et) Aldehyde (after hydrolysis)
Alkyl Halides Methyl iodide (CH₃I) Alkylated Arene
Borates Trimethyl borate (B1201080) (B(OMe)₃) Boronic Ester (precursor to boronic acid)
Disulfides Dimethyl disulfide (MeSSMe) Thioether

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simpler precursors. For a substrate like this compound, the aryl bromide moiety serves as the electrophilic partner in the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. While the structure is well-suited for such transformations, a comprehensive review of scientific and patent literature reveals a notable lack of specific published examples for this particular compound across the most common cross-coupling reactions. The following sections describe the theoretical applicability of these reactions to this compound.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.com This reaction is widely used for the formation of biaryl structures. rsc.org Theoretically, this compound can react with an arylboronic acid in the presence of a palladium catalyst and a base to form a new C-C bond, replacing the bromine atom.

Despite the theoretical feasibility of this transformation, a detailed search of the scientific literature and patent databases did not yield specific experimental data or documented examples of the Suzuki-Miyaura coupling being performed on this compound. Therefore, no data on reaction conditions or yields can be presented.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide, such as an aryl bromide, with an alkene to form a substituted alkene. chim.itwikipedia.org This reaction is a cornerstone for the synthesis of complex organic molecules and natural products. nih.gov The C-Br bond in this compound makes it a suitable candidate for coupling with various alkenes. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. nih.gov

However, specific applications of the Heck reaction using this compound as the substrate are not documented in the available scientific literature. As a result, no detailed research findings or data tables on catalysts, conditions, and outcomes can be provided for this specific compound.

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org It is an indispensable method for the synthesis of arylalkynes. This compound possesses the necessary aryl bromide component for this reaction.

A thorough literature review found no published instances of the Sonogashira coupling being applied to this compound. Consequently, there are no specific experimental details or research data to report for this transformation.

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. nih.gov This reaction is known for its high functional group tolerance and the reactivity of organozinc reagents. rsc.orgnih.gov The aryl bromide structure of this compound makes it a prime candidate for Negishi coupling with various organozinc partners to form a new C-C bond.

Despite its potential, there is no specific information available in the searched scientific literature detailing the use of this compound in a Negishi coupling reaction. Therefore, no data table summarizing reaction conditions or outcomes can be compiled.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide or pseudohalide with an amine in the presence of a base. nih.govnumberanalytics.com This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. nih.gov this compound could theoretically be coupled with a wide range of primary or secondary amines using a suitable palladium catalyst and ligand system.

However, a review of the available literature and patent databases did not uncover any specific examples of the Buchwald-Hartwig amination being performed with this compound. Without published research findings, a data table of reaction parameters cannot be provided.

The Stille coupling is a versatile palladium-catalyzed reaction that forms a C-C bond by coupling an organic halide with an organotin compound (organostannane). organic-chemistry.orgnih.gov The reaction is valued for its tolerance of a wide variety of functional groups, as organostannanes are stable to air and moisture. nih.gov this compound is a suitable electrophilic partner for this reaction.

While a chemical supplier notes that Stille coupling is a potential reaction for this compound, specific examples with detailed experimental conditions and yields are absent from the scientific literature and patent records. ambeed.com Therefore, it is not possible to present a table of research findings for the Stille coupling of this substrate.

Kumada Coupling and Related Nickel-Catalyzed Reactions

The aryl bromide moiety of this compound is a suitable electrophile for nickel-catalyzed cross-coupling reactions, including the Kumada coupling. This reaction typically involves the coupling of an organomagnesium reagent (Grignard reagent) with an organic halide. Nickel-catalyzed Kumada couplings of aryl bromides have been shown to be effective for the formation of carbon-carbon bonds. rhhz.netnih.gov

Research has demonstrated that ligand-free nickel catalysts, such as nickel(II) chloride (NiCl₂), can effectively catalyze the coupling of aryl bromides with tertiary alkyl Grignard reagents. rhhz.net These reactions often proceed with good functional group compatibility. rhhz.net For instance, a proposed mechanism for a ligand-free, nickel-catalyzed coupling of an aryl bromide with tert-butylmagnesium chloride involves a Ni(I)-Ni(III) catalytic cycle. rhhz.net The reaction is initiated by the reduction of a Ni(II) species to a Ni(I) intermediate, which then undergoes oxidative addition with the aryl bromide. Subsequent transmetalation with the Grignard reagent and reductive elimination yields the cross-coupled product and regenerates the active nickel catalyst. rhhz.net

In addition to ligand-free systems, nickel complexes with N-heterocyclic carbene (NHC) ligands are also highly effective for Kumada cross-couplings of aryl bromides with tertiary alkylmagnesium halides. organic-chemistry.org These reactions are noted for their generality across a wide range of electrophiles and typically proceed with minimal isomerization of the alkyl nucleophile. organic-chemistry.org The presence of functional groups such as esters is tolerated under these conditions. organic-chemistry.org

Beyond the classic Kumada coupling, nickel catalysis facilitates a variety of other transformations of aryl bromides. Reductive alkylation, for example, couples aryl bromides with alkyl bromides in the presence of a reducing agent like zinc or manganese metal. nih.gov Mechanistic proposals for these reactions often invoke Ni(I) and Ni(III) intermediates. nih.gov The choice of reducing agent can influence reaction outcomes, with zinc sometimes being more effective at suppressing undesired dimerization of the aryl halide compared to manganese. nih.gov

Table 1: Representative Conditions for Nickel-Catalyzed Cross-Coupling of Aryl Bromides.
Reaction TypeNickel CatalystLigandCoupling PartnerKey FeaturesReference
Kumada CouplingNiCl₂·(H₂O)₁.₅Nonet-BuMgClGood tBu/iBu selectivity; proceeds via Ni(I)-Ni(III) cycle. rhhz.net
Kumada CouplingNiCl₂N-Heterocyclic Carbene (NHC)Tertiary Alkyl-MgXBroad electrophile scope; minimal isomerization. organic-chemistry.org
Reductive AlkylationNiI₂BipyridineAlkyl Bromide (+ Zn⁰)High functional group tolerance; chemoselective for C-Br bond. nih.gov
Iron and Copper-Catalyzed Cross-Couplings

Iron and copper catalysts offer cost-effective and less toxic alternatives to palladium and nickel for cross-coupling reactions involving aryl bromides.

Iron-Catalyzed Cross-Couplings: Simple and inexpensive iron salts, such as ferric chloride (FeCl₃) and iron(III) acetylacetonate (B107027) (Fe(acac)₃), are effective precatalysts for the cross-coupling of aryl Grignard reagents with organic halides. rsc.orgacs.orgacs.org These reactions are known for their high efficiency and mild conditions, often proceeding at or below room temperature. acs.org A key advantage of iron catalysis is its compatibility with a wide array of functional groups, including esters, which is particularly relevant for this compound. acs.orgrsc.org The active catalytic species is believed to be a low-valent iron complex, sometimes described as an "inorganic Grignard reagent" of the formal composition [Fe(MgX)₂]. acs.org While iron catalysis is highly effective for aryl chlorides, it has been noted that aryl bromides and iodides can be prone to reduction of the carbon-halogen bond as a competing pathway. acs.org

Copper-Catalyzed Cross-Couplings: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are well-established for forming carbon-heteroatom and carbon-carbon bonds. The use of amino acids, such as L-proline and N,N-dimethylglycine, as ligands can significantly facilitate these couplings, allowing them to proceed under milder conditions. acs.org Copper(I) iodide (CuI) is a common catalyst precursor. acs.org These systems are effective for the coupling of aryl bromides with a variety of nucleophiles, including β-keto esters, malonates, amines, and alcohols. acs.org For C-O bond formation, the coupling of aryl bromides with alcohols typically requires catalyst loadings of around 10 mol% CuI and 30 mol% of a ligand like N,N-dimethylglycine to achieve good yields. acs.org More recent developments include photoinduced, copper-catalyzed couplings of aryl halides with thiols at low temperatures (0°C), which are proposed to proceed via a single-electron transfer (SET) mechanism. organic-chemistry.org

Table 2: Examples of Iron and Copper-Catalyzed Cross-Coupling Reactions with Aryl Halides.
Metal CatalystCatalyst/PrecursorLigand/AdditiveReaction TypeKey FeaturesReference
IronFeCl₃ / Fe(acac)₃TMEDA / NMPC(sp²)-C(sp³) CouplingMild conditions; excellent functional group tolerance (esters). acs.orgacs.org
CopperCuIL-proline / N,N-dimethylglycineC-O, C-N, C-C CouplingEffective for various nucleophiles; mild conditions. acs.org
CopperCuINone (photoinduced)C-S CouplingProceeds at 0°C; involves a radical pathway. organic-chemistry.org

Reductive Transformations of the Aryl Bromide

The carbon-bromine bond in this compound can be replaced with a hydrogen atom through various reductive methods, a process known as hydrodebromination or simply reduction.

Catalytic HydrogenationCatalytic hydrogenation is a common method for the reduction of various functional groups. The cleavage of a C-Br bond via hydrogenation is a form of hydrogenolysis. Palladium-based catalysts, such as palladium on carbon (Pd/C), are frequently used for such transformations.researchgate.netresearchgate.netA significant challenge in the catalytic hydrogenation of this compound is achieving chemoselectivity. The molecule contains a benzyloxy group, which is also susceptible to hydrogenolysis, a reaction that would cleave the benzyl-oxygen bond to yield a phenol (B47542) and toluene (B28343).atlanchimpharma.comambeed.com

Selective dehalogenation in the presence of other reducible groups is a key consideration. The rate of O-benzyl group hydrogenolysis is influenced by the solvent and additives. atlanchimpharma.com For instance, the addition of certain catalyst poisons or modifiers can suppress the cleavage of benzyl (B1604629) ethers while allowing other reductions to proceed. atlanchimpharma.com Research on related systems has shown that adding chloride salts can provide excellent selectivity for the removal of a benzyl group in the presence of an aryl chloride, highlighting that reaction conditions can be tuned to differentiate between reducible functionalities. researchgate.net Therefore, careful selection of the catalyst, solvent, and additives is crucial to selectively reduce the aryl bromide without cleaving the benzyl ether protecting group.

Metal-mediated ReductionsMetal-mediated reductions offer an alternative to catalytic hydrogenation for the cleavage of the C-Br bond. These methods often involve single-electron transfer (SET) processes and can proceed under conditions that are tolerant of other functional groups. Traditional methods for the reduction of carbon-bromide bonds include metal-halogen exchange and single-electron reductions.acs.org

Reduction of aryl bromides can be a side reaction in nickel-catalyzed cross-coupling reactions, particularly when a reducing agent like zinc is used in the catalytic system. nih.gov More targeted reductive debromination can be achieved using photoredox catalysis. Light-mediated processes can generate highly reducing species capable of cleaving the C-Br bond via the formation of a radical anion intermediate. acs.org These methods are attractive due to their mild conditions and high functional group tolerance, although they may require specific photocatalysts and a hydrogen atom source. acs.org

Reactivity of the tert-Butyl Ester Group

Hydrolysis to Carboxylic Acid

The tert-butyl ester group serves as a common protecting group for carboxylic acids. It is characterized by its stability under neutral and basic conditions but is readily cleaved under acidic conditions. acsgcipr.org The hydrolysis of this compound to its corresponding carboxylic acid, 3-benzyloxy-4-bromobenzoic acid, is a standard deprotection strategy.

The acid-catalyzed hydrolysis of a tert-butyl ester proceeds through a mechanism distinct from that of primary or secondary alkyl esters. acsgcipr.orgresearchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgstackexchange.com However, due to the stability of the tertiary carbocation, the cleavage occurs at the alkyl-oxygen bond (AAL1 mechanism) rather than the acyl-oxygen bond. The protonated ester undergoes unimolecular cleavage to form the carboxylic acid and a stable tert-butyl cation. acsgcipr.orgpearson.com This cation is then typically neutralized by deprotonation to form isobutylene (B52900) gas or trapped by a nucleophile present in the medium. researchgate.netstackexchange.com

A variety of acids can be employed for this transformation, with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), being a common choice for its effectiveness and the volatility of the byproducts. acsgcipr.orgresearchgate.net Other acids such as formic acid, p-toluenesulfonic acid, and hydrochloric acid can also be used. acsgcipr.org The choice of acid can be important for chemoselectivity; for example, p-toluenesulfonic acid is known to selectively remove t-butyl esters in the presence of benzyloxycarbonyl groups. acsgcipr.org

Transesterification with Various Alcohols

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'OH) to form a new ester, 3-benzyloxy-4-bromobenzoate-R', and tert-butanol (B103910). This reaction is typically catalyzed by an acid or a base, although specialized catalysts have been developed for hindered esters.

For instance, Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been shown to catalyze the transesterification of tert-butyl esters under mild conditions. rsc.org Another modern approach involves the in-situ generation of an acid chloride intermediate from the tert-butyl ester using reagents like tin(II) chloride (SnCl₂) and a chlorinating agent, which then reacts with the desired alcohol. organic-chemistry.org This method is efficient for a wide range of alcohols, including primary, secondary, and tertiary ones. organic-chemistry.org

Reduction to Primary Alcohols and Aldehydes

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Strong, unhindered reducing agents like Lithium Aluminum Hydride (LiAlH₄) typically reduce esters completely to primary alcohols. masterorganicchemistry.com In this case, LiAlH₄ would reduce this compound to (3-(benzyloxy)-4-bromophenyl)methanol. ambeed.com The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of the tert-butoxide and a second hydride addition to the intermediate aldehyde. masterorganicchemistry.com The benzyloxy and aryl bromide moieties are generally stable to LiAlH₄.

In contrast, sterically hindered and less reactive hydride reagents, such as Diisobutylaluminum Hydride (DIBAL-H), allow for the partial reduction of esters to aldehydes. masterorganicchemistry.com This transformation is highly temperature-dependent and is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.comrsc.org The reaction with one equivalent of DIBAL-H furnishes 3-(benzyloxy)-4-bromobenzaldehyde (B1340217) after an aqueous workup. youtube.com

Table 3: Hydride Reduction of this compound

Reagent Typical Conditions Product
Lithium Aluminum Hydride (LiAlH₄) THF or Diethyl Ether, 0 °C to RT (3-(benzyloxy)-4-bromophenyl)methanol

Catalytic hydrogenation can also be employed to reduce esters to alcohols. This method often requires high pressures of hydrogen gas and specialized catalysts, such as ruthenium-based pincer complexes. researchgate.net However, for this compound, this method is complicated by the presence of the benzyloxy group. The benzyloxy group is susceptible to hydrogenolysis (cleavage by hydrogen) under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), which would cleave the benzyl ether to a phenol. scirp.org Therefore, applying this method would likely result in the formation of (4-bromo-3-hydroxyphenyl)methanol, with potential for further reduction of the aryl bromide under more forcing conditions.

Amidation Reactions

The direct conversion of an ester to an amide by reaction with an amine is generally a slow and inefficient process, especially for sterically hindered esters like tert-butyl esters. A more practical approach involves a one-pot procedure where the ester is first converted to a more reactive species. A notable method involves the reaction of tert-butyl esters with a chlorinating agent, such as α,α-dichlorodiphenylmethane, catalyzed by tin(II) chloride (SnCl₂). organic-chemistry.orgresearchgate.net This generates an acid chloride intermediate in situ, which readily reacts with a primary or secondary amine to afford the corresponding amide, 3-(benzyloxy)-4-bromo-N-substituted-benzamide, in high yield under mild conditions. organic-chemistry.orgresearchgate.net This strategy circumvents the low reactivity of the parent ester and provides a versatile route to a wide range of amides.

Reactivity of the Benzyloxy Ether Moiety

The benzyloxy group in this compound serves as a common protecting group for the phenolic hydroxyl. Its reactivity is central to the synthetic utility of the molecule, offering various pathways for deprotection or further transformation. The stability of the benzyl ether allows it to withstand a range of chemical conditions, yet it can be cleaved selectively when required.

Selective Deprotection Methods

The removal of the benzyl group to unveil the free phenol is a critical transformation. The choice of deprotection method is dictated by the presence of other sensitive functionalities in the molecule, namely the tert-butyl ester and the aryl bromide, necessitating a high degree of chemoselectivity.

Catalytic hydrogenolysis is a standard and widely used method for the cleavage of benzyl ethers. youtube.comacsgcipr.org The reaction typically involves molecular hydrogen (H₂) in the presence of a palladium on carbon (Pd/C) catalyst, yielding the deprotected alcohol and toluene as a byproduct. youtube.com This method is favored for its mild conditions and high yields. youtube.com

However, in the context of this compound, the presence of an aryl bromide introduces a significant challenge. Aryl halides are also susceptible to reduction under hydrogenolysis conditions (hydrodehalogenation), which would lead to the undesired byproduct tert-butyl 3-hydroxybenzoate. Achieving selective debenzylation without concurrent debromination is a key synthetic hurdle.

Research has shown that selective hydrogenolysis of a benzyl ether in the presence of an aromatic chlorine is possible with careful selection of the catalyst and reaction conditions. nacatsoc.org For instance, using an unreduced, edge-coated Pd/C catalyst can favor debenzylation over dehalogenation, minimizing the formation of the dehalogenated impurity to less than 1%. nacatsoc.org The selectivity is influenced by catalyst properties such as metal loading, dispersion, and oxidation state. nacatsoc.org Conversely, certain additives can be used to inhibit the hydrogenolysis of benzyl ethers altogether, allowing for the reduction of other functional groups like azides or benzyl esters. organic-chemistry.org For instance, the presence of ammonia, pyridine, or ammonium (B1175870) acetate (B1210297) can effectively suppress benzyl ether cleavage. organic-chemistry.org

Transfer hydrogenolysis, using hydrogen donors like formic acid or triethylsilane instead of H₂ gas, offers an alternative that can sometimes provide different selectivity profiles. organic-chemistry.orgthieme-connect.com

Table 1: Comparison of Catalytic Hydrogenolysis Conditions for Benzyl Ether Cleavage
Hydrogen SourceCatalystKey Features & Selectivity Considerations
H₂ (gas)Pd/CStandard, high-yield method. youtube.com Risk of concurrent hydrodehalogenation of the aryl bromide. nacatsoc.org Catalyst type (e.g., unreduced, edge-coated) is critical for selectivity. nacatsoc.org
Formic AcidPd/CTransfer hydrogenation method. Can be fast but may require high catalyst loading. organic-chemistry.org
TriethylsilanePd(OAc)₂ or PdCl₂Mild transfer hydrogenation conditions. thieme-connect.com Can be selective for benzyl ether cleavage in the presence of aryl chlorides, but selectivity is substrate-dependent with aryl bromides. thieme-connect.com

Benzyl ethers can be cleaved under strongly acidic conditions, typically involving Lewis acids or strong protic acids. organic-chemistry.orglibretexts.org The mechanism proceeds via protonation or coordination of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or formation of a stable benzyl cation. atlanchimpharma.com

A primary concern for this compound is the acid sensitivity of the tert-butyl ester, which is readily cleaved under strongly acidic conditions to yield isobutylene and the corresponding carboxylic acid. libretexts.orgmdma.ch Therefore, conditions must be carefully chosen to selectively cleave the more robust benzyl ether while preserving the labile ester.

Certain Lewis acids exhibit high chemoselectivity. For instance, boron trichloride (B1173362) (BCl₃) and its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are effective for cleaving benzyl ethers. atlanchimpharma.comorganic-chemistry.org These reagents can often be used at low temperatures (e.g., -78 °C), which helps to preserve acid-sensitive groups. atlanchimpharma.com Studies have shown that BCl₃·SMe₂ can deprotect benzyl ethers in the presence of esters and other functional groups. organic-chemistry.org However, other Lewis acids like SnCl₄ may selectively cleave benzyl esters over benzyl ethers. cdnsciencepub.com The choice of Lewis acid and the presence of cation scavengers (e.g., pentamethylbenzene (B147382) or anisole) are crucial for achieving the desired selectivity. organic-chemistry.org

Table 2: Acidic Reagents for Benzyl Ether Cleavage and Compatibility with Esters
ReagentTypical ConditionsCompatibility & Selectivity Notes
HBr, HIAqueous acidStrong conditions, will likely cleave the tert-butyl ester. libretexts.org
BCl₃CH₂Cl₂, -78 °CPowerful Lewis acid, effective for benzyl ether cleavage. atlanchimpharma.com High potential for tert-butyl ester cleavage.
BCl₃·SMe₂CH₂Cl₂Milder than BCl₃, shows good selectivity for benzyl ether cleavage in the presence of esters and silyl (B83357) ethers. organic-chemistry.org
ZnBr₂CH₂Cl₂Generally used for cleaving acid-labile groups like tert-butyl esters, but less effective for benzyl ethers. researchgate.net

Beyond hydrogenolysis and acidolysis, several other reagents can effect the cleavage of benzyl ethers, often through oxidative pathways. These methods can offer orthogonal reactivity, avoiding the reduction of the aryl bromide or the cleavage of the tert-butyl ester.

One common method is oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). While DDQ is most effective for electron-rich p-methoxybenzyl (PMB) ethers, it can also cleave simple benzyl ethers, albeit more slowly. organic-chemistry.orgnih.gov Recently, visible-light-mediated protocols using catalytic or stoichiometric amounts of DDQ have been developed, allowing for the cleavage of benzyl ethers under mild conditions that are compatible with sensitive groups like azides, alkenes, and alkynes. acs.orgacs.orgchemrxiv.org

Another approach involves radical-mediated cleavage. For instance, sterically hindered benzyl ethers that are resistant to hydrogenolysis can be removed by reaction with N-bromosuccinimide (NBS) under photoirradiation. researchgate.net This proceeds via a radical bromination at the benzylic position.

Table 3: Alternative Reagents for Benzyl Ether Deprotection
ReagentMechanismKey Features & Selectivity
DDQOxidationHighly effective for PMB ethers, slower for benzyl ethers. nih.gov Selectivity can be enhanced with visible light photocatalysis. acs.org
NBS / lightRadical BrominationUseful for sterically hindered ethers. researchgate.net Conditions may affect other parts of the molecule.
O₃ (Ozone)OxidationOxidatively removes benzyl groups, forming a benzoate (B1203000) ester which is then hydrolyzed. organic-chemistry.org
BCl₃ / PentamethylbenzeneLewis Acid / Cation ScavengerChemoselectively debenzylates aryl benzyl ethers at low temperatures. organic-chemistry.org

Transformations Involving the Methylene (B1212753) Bridge

The benzylic C-H bonds of the methylene bridge (Ar-O-CH₂ -Ph) are susceptible to oxidation due to their reduced bond dissociation energy and the ability of the adjacent aromatic ring to stabilize radical intermediates. wikipedia.org

Under controlled conditions, the methylene group can be oxidized without cleaving the C-O bond. Reagents such as N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the benzylic position via a Wohl-Ziegler reaction. wikipedia.org Further reaction can lead to oxidation. For example, reacting benzyl ethers with specific amounts of NBS can selectively yield either aromatic aldehydes or esters, depending on the reaction conditions and stoichiometry. nih.gov Other oxidizing agents like chromium trioxide complexes can selectively oxidize a benzylic methylene group to a carbonyl, converting the benzyl ether into a benzoate ester. wikipedia.org This ester can then be readily cleaved by hydrolysis under basic conditions, representing a two-step deprotection strategy. organic-chemistry.org

Interplay and Chemoselectivity Among Multiple Functional Groups

The presence of three distinct functional groups—a tert-butyl ester, a benzyloxy ether, and an aryl bromide—on the same aromatic scaffold in this compound necessitates careful consideration of chemoselectivity in any chemical transformation. The reactivity of one group is inherently influenced by the presence of the others, and the choice of reagent will determine which group reacts preferentially.

Hydrogenolysis (e.g., Pd/C, H₂): The primary competition is between the cleavage of the benzyloxy group and the reduction of the C-Br bond. As discussed, debenzylation is often faster, but hydrodebromination is a significant side reaction. Selective debenzylation is challenging but can be achieved by modifying the catalyst or reaction conditions. nacatsoc.org The tert-butyl ester is stable under these neutral reductive conditions.

Acidic Conditions: The dominant reaction is the cleavage of the highly acid-labile tert-butyl ester. nih.gov The benzyl ether is significantly more stable to acid, and the aryl bromide is unreactive. Therefore, selective deprotection of the ester to yield 3-benzyloxy-4-bromobenzoic acid is readily achievable using acids like trifluoroacetic acid (TFA) or mild Lewis acids. libretexts.org Cleaving the benzyl ether with acid without affecting the ester is generally not feasible.

Basic Conditions (Hydrolysis): The tert-butyl ester can be hydrolyzed under harsh basic conditions, though it is more resistant than primary or secondary alkyl esters. The benzyloxy ether and aryl bromide are stable to typical basic hydrolysis conditions.

Oxidative Conditions (e.g., DDQ): The primary site of reaction is the benzyloxy group, which can be oxidatively cleaved. acs.org The tert-butyl ester and aryl bromide are generally inert to reagents like DDQ, making this a potentially chemoselective method for deprotecting the phenol.

Organometallic Reactions (e.g., Grignard, Suzuki): The aryl bromide is the most reactive site for transformations involving organometallic reagents, such as cross-coupling reactions or metal-halogen exchange. These reactions are typically performed under conditions that would leave the benzyloxy ether and tert-butyl ester intact, provided strongly nucleophilic or basic reagents that could attack the ester carbonyl are avoided.

This interplay allows for a strategic, stepwise modification of the molecule. For instance, one could first perform a Suzuki coupling at the C-Br bond, then selectively deprotect the tert-butyl ester under acidic conditions, and finally cleave the benzyl ether via hydrogenolysis to reveal the free phenol. The specific sequence of these operations is critical to a successful synthetic strategy.

Selective Reactions in the Presence of Other Functionalities

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. The tert-butyl ester and benzyloxy ether groups are generally stable under the conditions typically employed for these transformations, allowing for selective functionalization at the carbon-bromine bond.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom can be selectively coupled with a variety of organoboron reagents to introduce new aryl or alkyl substituents. The tert-butyl ester and benzyloxy ether moieties remain intact during this process.

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene. This reaction can be performed selectively at the C-Br bond of this compound without affecting the other functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The bromo substituent of this compound can be selectively coupled with a wide range of primary and secondary amines, leaving the ester and ether functionalities untouched. This allows for the introduction of various nitrogen-containing substituents.

The chemoselectivity of these reactions is a key feature, as the reaction conditions are mild enough to preserve the integrity of the protecting groups, which can be removed at a later stage in a synthetic sequence.

Strategic Utility of Tert Butyl 3 Benzyloxy 4 Bromobenzoate in the Synthesis of Advanced Organic Scaffolds

Application in Natural Product Total Synthesis

While direct, published total syntheses employing tert-butyl 3-benzyloxy-4-bromobenzoate are not extensively documented in readily available literature, the strategic positioning of its functional groups makes it an inferred valuable tool for the synthesis of complex natural products. Many biologically active natural products contain highly substituted aromatic cores. The utility of this compound lies in its capacity for controlled, regioselective modifications.

The primary point of reactivity is the carbon-bromine bond, which is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of complex carbon skeletons, a cornerstone of natural product synthesis. The tert-butyl ester and benzyl (B1604629) ether groups are stable under many common cross-coupling conditions, ensuring that only the desired C-C bond formation occurs.

Key Synthetic Transformations:

Reaction TypeReagent/CatalystResulting Moiety
Suzuki CouplingAryl/vinyl boronic acids, Pd catalystBiaryl or styrenyl group
Stille CouplingOrganostannanes, Pd catalystAryl, vinyl, or alkyl group
Heck CouplingAlkenes, Pd catalystSubstituted alkene
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystArylalkyne
Buchwald-Hartwig AminationAmines, Pd catalystArylamine

Following the construction of the core carbon skeleton via cross-coupling, the protecting groups can be selectively removed. The benzyl ether is typically cleaved under hydrogenolysis conditions (H₂, Pd/C), which generally does not affect the tert-butyl ester. Conversely, the tert-butyl ester is readily removed with mild to strong acids (e.g., trifluoroacetic acid), leaving the benzyl ether intact. This orthogonal deprotection strategy is critical in multi-step syntheses, allowing for the sequential unmasking and further functionalization of the phenolic hydroxyl and carboxylic acid groups. This level of control is paramount when constructing intricate natural product architectures.

Precursor for Advanced Materials and Polymers

The structure of this compound also lends itself to the synthesis of functional polymers and advanced materials. The di-functional nature of the molecule, once deprotected, can be exploited to create monomers for polymerization. For instance, after a Suzuki coupling reaction to introduce another reactive group (e.g., a boronic ester or another halide), the resulting biaryl compound can serve as a monomer for producing conjugated polymers.

These polymers are of significant interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 3-hydroxy-4-substituted benzoic acid core, obtained after deprotection, can be incorporated into polyesters or polyamides with specific, tunable properties.

Potential Pathway to a Functional Monomer:

Cross-Coupling: A Suzuki coupling of this compound with a bis(boronic ester) reagent can create a new, more complex aromatic building block.

Deprotection: Subsequent removal of the tert-butyl and benzyl protecting groups would yield a dihydroxy-carboxylic acid or a related multifunctional aromatic compound.

Polymerization: This monomer could then be subjected to polymerization reactions, such as condensation polymerization, to form a polyester (B1180765) with a precisely defined structure and functionality.

The benzyloxy group can also be envisioned as a modifiable handle to attach polymerizable groups or to tune the solubility and processing characteristics of resulting materials.

Design and Synthesis of Molecular Probes and Ligands

In the realm of medicinal chemistry and chemical biology, the development of molecular probes and ligands for biological targets is crucial for understanding disease and discovering new therapeutics. The scaffold of this compound is well-suited for the synthesis of libraries of compounds for screening against biological targets such as G-protein coupled receptors (GPCRs) or enzymes.

The synthetic strategy mirrors that for natural product synthesis:

Core Elaboration: The bromine atom serves as an anchor point for diversification. A wide array of substituents can be introduced via cross-coupling reactions to explore the chemical space around the core scaffold. This is essential for establishing structure-activity relationships (SAR).

Functional Group Manipulation: After building a desired carbon framework, the protected phenol (B47542) and carboxylic acid can be unmasked. The resulting phenol can be a key hydrogen bond donor or acceptor for receptor binding, while the carboxylic acid can mimic a natural substrate or interact with charged residues in a binding pocket.

For example, the scaffold could be used to generate analogues of known bioactive benzoic acid derivatives. The ability to systematically vary the substituent at the 4-position through cross-coupling, while maintaining the 3-hydroxybenzoic acid motif, provides a powerful platform for optimizing ligand-receptor interactions. Furthermore, the hydroxyl or carboxyl group, once deprotected, can be used as an attachment point for fluorescent tags or biotin, transforming the synthesized ligand into a molecular probe for use in biological assays.

Mechanistic and Catalytic Aspects of Reactions Involving Tert Butyl 3 Benzyloxy 4 Bromobenzoate

Principles of Catalysis in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wiley-vch.de For a substrate like tert-butyl 3-benzyloxy-4-bromobenzoate, the aryl bromide moiety is the key reactive site for such transformations, most commonly catalyzed by palladium or nickel complexes. wiley-vch.denih.gov The general catalytic cycle for these reactions, particularly the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwwjmrd.com

The process is initiated by the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0) or Ni(0), which forms a new, higher-valent organometallic intermediate. wiley-vch.dewwjmrd.com This step is often rate-determining, and its efficiency is influenced by the nature of the halide, with reactivity generally following the trend I > OTf > Br >> Cl. wwjmrd.comsemanticscholar.org Subsequently, in the transmetalation step, an organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the metal center, displacing the halide. wwjmrd.com The final step, reductive elimination, involves the formation of the new C-C bond and regeneration of the catalytically active low-valent metal species, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

The choice of ligand is paramount in cross-coupling catalysis, as it profoundly influences the catalyst's stability, activity, and selectivity. nih.gov Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the metal center. libretexts.org Bulky, electron-rich ligands are often preferred because they promote the oxidative addition step and facilitate the final reductive elimination. libretexts.orgnih.gov

For substrates like this compound, the selection of an appropriate ligand is critical to achieving high yields and preventing side reactions. Bulky biarylphosphine ligands, such as SPhos and RuPhos, have proven effective for a wide array of palladium-catalyzed cross-coupling reactions, including those involving sterically hindered or electronically deactivated aryl halides. nih.govnih.gov The design of these ligands aims to create a coordinatively unsaturated, yet stable, metal center that can readily participate in the catalytic cycle. nih.gov Catalyst optimization may also involve the use of pre-catalysts, which are stable, well-defined metal complexes that generate the active catalytic species in situ. nih.gov This approach offers better control over the active catalyst concentration and can lead to more reproducible results.

Table 1: Common Ligands in Palladium-Catalyzed Cross-Coupling of Aryl Halides

Ligand Type Example(s) Key Features Typical Applications
Monodentate Phosphines Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(tBu)₃) Basic, widely used ligand. libretexts.org P(tBu)₃ is very bulky and electron-rich. General couplings, Suzuki, Stille reactions. wiley-vch.dersc.org
Bidentate Phosphines dppp (1,3-Bis(diphenylphosphino)propane) Forms stable chelate complexes. Suzuki, Negishi, and cross-Ullman reactions. nih.gov
Biaryl Phosphines SPhos, RuPhos, XPhos Bulky and electron-donating, promoting fast reactions. nih.gov Challenging couplings, including unactivated aryl chlorides and hindered substrates. nih.govacs.org

This table provides an interactive overview of common ligand classes and their characteristics relevant to the transformation of aryl halides.

A detailed understanding of the reaction mechanism is essential for rational catalyst design and reaction optimization. The catalytic cycle of a typical Suzuki-Miyaura reaction serves as an illustrative model.

Oxidative Addition : The cycle begins with the reaction of the aryl bromide, such as this compound, with a Pd(0) complex. This involves the cleavage of the C-Br bond and the formation of a square planar Pd(II) intermediate. libretexts.org This step results in the oxidation of the palladium center from 0 to +2. wwjmrd.com For some substrates, this initial oxidative addition is the rate-determining step of the entire cycle. semanticscholar.org

Transmetalation : The next step requires a base, which activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species. wwjmrd.comyoutube.com This species then transfers its organic moiety to the Pd(II) complex, replacing the bromide ligand. This ligand exchange is the core of the transmetalation process. wwjmrd.com

Reductive Elimination : The final step is the reductive elimination from the diarylpalladium(II) intermediate. The two organic groups couple to form the new biaryl product, and the palladium center is reduced back to its Pd(0) state, thus regenerating the active catalyst. libretexts.orgyoutube.com The steric bulk of the ligands can promote this final step, facilitating the release of the product and freeing the catalyst for the next cycle. libretexts.org

Role of Nickel Catalysis in Aryl Halide Transformations

While palladium has historically dominated the field of cross-coupling, nickel catalysis has emerged as a powerful and cost-effective alternative, particularly for the functionalization of C-H bonds and the transformation of less reactive electrophiles. nih.govrsc.org Nickel catalysts can participate in different redox cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways, which opens up unique reactivity patterns compared to palladium. nih.govthieme-connect.de

For an aryl bromide like this compound, nickel catalysis offers several potential advantages. Nickel catalysts are often more effective at activating C-H bonds, allowing for direct functionalization reactions that bypass the need for pre-functionalized organometallic reagents. researchgate.netrsc.org Furthermore, nickel's propensity to engage in single-electron transfer (SET) processes enables radical-type mechanisms, which can be advantageous for certain transformations. thieme-connect.demdpi.com For instance, in reactions involving alkyl halides, nickel-based systems are often superior to their palladium counterparts. nih.gov The choice of directing groups and ligands is crucial in nickel catalysis to control regioselectivity and enantioselectivity in C-H activation processes. researchgate.netnih.gov

Photoredox and Electrochemical Catalysis in Functionalizations

In recent years, photoredox and electrochemical catalysis have revolutionized organic synthesis by enabling transformations under exceptionally mild conditions. globethesis.com These methods utilize visible light or electricity, respectively, to generate highly reactive radical intermediates from stable precursors. globethesis.comucla.edu For the functionalization of aryl halides like this compound, these techniques offer pathways that are complementary to traditional transition metal catalysis.

Dual catalysis systems that combine a photoredox catalyst with a nickel catalyst have proven particularly effective for C-H functionalization. researchgate.netprinceton.edu In a typical cycle, a photocatalyst absorbs light and becomes a potent single-electron oxidant or reductant. rsc.org This excited-state photocatalyst can then interact with a substrate or the nickel catalyst to initiate a radical-based cross-coupling process. ucla.eduprinceton.edu This approach allows for the arylation of C(sp³)–H bonds under mild conditions, a transformation that is challenging with conventional methods. researchgate.netrsc.org

Electrochemical synthesis offers a reagent-free method for generating reactive species. beilstein-journals.orgresearchgate.net By applying an electrical potential, it is possible to induce redox events that can initiate catalytic cycles. For instance, the electrochemical reduction of an aryl halide can generate an aryl radical, which can then be trapped by a suitable coupling partner. This method avoids the use of stoichiometric chemical reductants or oxidants, making it an environmentally benign approach to synthesis. beilstein-journals.orgmdpi.com

Applications of Phase-Transfer Catalysis for Asymmetric Transformations

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. nih.gov The catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of one reactant (often an anion) across the phase boundary, allowing it to react with the substrate in the organic phase. uni-giessen.de

In the context of asymmetric synthesis, chiral phase-transfer catalysts are employed to induce enantioselectivity. nih.govnih.gov These catalysts form a chiral ion pair with the transported reactant, creating a chiral environment that directs the subsequent bond-forming step. nih.gov While direct applications involving this compound are not extensively documented, the principles of asymmetric PTC are highly relevant for transformations of its derivatives. For example, after conversion of the ester group to a glycine (B1666218) imine, asymmetric alkylation under PTC conditions is a well-established method for synthesizing non-natural amino acids. researchgate.net The design of C₂-symmetric chiral biaryl-modified catalysts has been a key development in achieving high levels of enantioselectivity in such reactions. nih.govresearchgate.net

Influence of Reaction Conditions on Reaction Outcomes and Selectivity

The outcome and selectivity of any catalytic reaction are highly dependent on the specific reaction conditions employed. For transformations involving this compound, factors such as solvent, temperature, base, and catalyst loading must be carefully optimized.

Solvent : The choice of solvent can influence catalyst solubility, reaction rates, and even mechanistic pathways. In Suzuki couplings, solvent mixtures like dioxane/water or THF/water are common. researchgate.net

Base : The base plays a crucial role in many cross-coupling reactions, particularly in the Suzuki-Miyaura coupling where it is required for the activation of the boronic acid. wwjmrd.com The strength and nature of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction efficiency.

Temperature : While many modern catalytic systems operate at room temperature, some transformations require elevated temperatures to overcome activation barriers, particularly for less reactive substrates. beilstein-journals.org However, higher temperatures can also lead to catalyst decomposition or undesired side reactions. beilstein-journals.org

Ligand and Catalyst Loading : The choice of ligand can dramatically alter the selectivity of a reaction. For instance, in Heck reactions, different ligands can favor the formation of either linear or branched products. chemrxiv.orgnih.gov Minimizing catalyst loading is also a key goal for process efficiency and sustainability, and highly active catalysts can often achieve high yields with very low loadings. nih.gov

Table 2: Influence of Reaction Parameters on Heck Reaction Regioselectivity

Parameter Condition A Outcome A (e.g., Linear Product) Condition B Outcome B (e.g., Branched Product) Rationale
Ligand Bulky Phosphine (B1218219) (e.g., P(tBu)₃) Often favors linear product Bidentate Ligand (e.g., BINAP) Can favor branched product Steric hindrance around the metal center influences the olefin insertion step. chemrxiv.orglibretexts.org
Halide/Leaving Group Aryl Bromide (X=Br) Neutral Pathway (Path A) Aryl Triflate (X=OTf) Cationic Pathway (Path B) The leaving group determines whether the catalytic intermediate is neutral or cationic, which alters electronic effects and regioselectivity. libretexts.org

| Additives | None | Standard outcome | Silver Salts (e.g., Ag₃PO₄) | Can alter selectivity | Additives can act as halide scavengers, promoting a cationic pathway and influencing the product distribution. |

This interactive table illustrates how modifying key reaction parameters can steer the regiochemical outcome in the Heck reaction of aryl halides.

Solvent Effects

No specific data is available in the surveyed literature regarding the effect of different solvents on reactions involving this compound.

Temperature and Pressure Control

No specific data is available in the surveyed literature regarding the influence of temperature and pressure on reactions involving this compound.

Additive and Base Effects

No specific data is available in the surveyed literature detailing the effects of various additives and bases on the outcomes of reactions with this compound.

Advanced Analytical Techniques for Structural and Purity Confirmation of Tert Butyl 3 Benzyloxy 4 Bromobenzoate and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy offers a detailed map of the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons represented by the signal.

For tert-Butyl 3-benzyloxy-4-bromobenzoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons present: the tert-butyl group, the aromatic rings, and the benzylic methylene (B1212753) group.

tert-Butyl Protons: A characteristic singlet is anticipated in the upfield region of the spectrum, typically around δ 1.58 ppm, integrating to nine protons. rsc.org This signal's singlet nature arises from the absence of adjacent protons.

Aromatic Protons: The protons on the substituted benzoate (B1203000) ring will appear as a set of coupled signals in the aromatic region (δ 7.0-8.0 ppm). The proton at position 2, being ortho to the bromine, is expected to be a doublet. The proton at position 6, situated between the ester and benzyloxy groups, will likely appear as a doublet of doublets or a more complex multiplet. The proton at position 5 will also present as a doublet. The five protons of the benzyl (B1604629) group's phenyl ring will typically appear as a multiplet in the range of δ 7.3-7.5 ppm.

Benzylic Protons: The two protons of the methylene bridge (-CH₂-) in the benzyloxy group will give rise to a singlet, expected around δ 5.1 ppm, due to the absence of coupling with neighboring protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (9H)~1.58Singlet9H
Benzylic (-CH₂-)~5.1Singlet2H
Aromatic (Benzoate Ring)~7.0 - 7.8Multiplets3H
Aromatic (Benzyl Ring)~7.3 - 7.5Multiplet5H

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

In the ¹³C NMR spectrum of this compound, signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the tert-butyl group, and the benzylic carbon are expected.

Carbonyl Carbon: The ester carbonyl carbon is anticipated to resonate in the downfield region, typically around δ 164-166 ppm. rsc.org

Aromatic Carbons: The carbon atoms of the two aromatic rings will appear in the range of δ 110-160 ppm. The chemical shifts will be influenced by the attached substituents (bromo, benzyloxy, and tert-butoxycarbonyl groups). Carbons directly bonded to electronegative atoms like oxygen and bromine will have characteristic shifts.

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around δ 81-83 ppm, and the three equivalent methyl carbons will appear further upfield, typically around δ 28 ppm. rsc.org

Benzylic Carbon: The methylene carbon of the benzyloxy group is expected to have a chemical shift in the range of δ 70-75 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~165.0
Aromatic (C-Br)~115 - 120
Aromatic (C-O)~155 - 160
Other Aromatic~110 - 135
Quaternary (tert-Butyl)~81.4
Methyl (tert-Butyl)~28.1
Benzylic (-CH₂-)~71.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the coupled protons on the benzoate ring, helping to assign their specific positions. It would also confirm the coupling within the benzyl ring's protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is invaluable for assigning the carbon signals based on their attached, and usually already assigned, protons. For instance, the benzylic proton signal would correlate with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This technique is instrumental in connecting different fragments of the molecule. For example, the tert-butyl protons would show a correlation to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group. The aromatic protons would show correlations to neighboring carbons and the carbonyl carbon, solidifying the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show through-space correlations between the benzylic protons and the aromatic proton at position 2 of the benzoate ring, confirming their proximity. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with very high accuracy. It also provides information about the molecule's structure through the analysis of its fragmentation patterns.

Accurate Mass Determination

HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the determination of the molecular formula of the parent ion, as the measured mass will be unique to a specific combination of atoms. For this compound (C₁₈H₁₉BrO₃), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Connectivity

In the mass spectrometer, molecules are ionized and can subsequently break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted:

Loss of a Methyl Radical: A common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable tertiary carbocation. This would result in a fragment ion with an m/z corresponding to [M-15]⁺.

Loss of Isobutylene (B52900): The tert-butyl group can also be lost as a neutral molecule of isobutylene (C₄H₈), resulting in a protonated carboxylic acid fragment. This would give a prominent peak at [M-56]⁺.

Benzylic Cleavage: Cleavage of the benzylic C-O bond can lead to the formation of a stable benzyl cation (C₇H₇⁺) with a characteristic m/z of 91.

Cleavage of the Ester Group: Fragmentation of the ester linkage can also occur, leading to various acylium ions and other fragments characteristic of the benzoate structure.

The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing fragments (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

Interactive Data Table: Predicted HRMS Fragmentation

Fragment IonPredicted m/zDescription
[M]⁺362.0518 / 364.0497Molecular Ion (with ⁷⁹Br / ⁸¹Br)
[M - CH₃]⁺347.0286 / 349.0265Loss of a methyl radical
[M - C₄H₈]⁺306.9868 / 308.9848Loss of isobutylene
[C₇H₇]⁺91.0548Benzyl cation

By combining the information from these advanced analytical techniques, a comprehensive and unambiguous confirmation of the structure and purity of this compound can be achieved.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Presence

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its distinct structural motifs: the ester group, the aromatic rings, the benzyl ether linkage, and the tert-butyl group.

The most prominent peak is the strong carbonyl (C=O) stretch of the ester functional group, which is expected to appear in the 1715-1735 cm⁻¹ region. The presence of the tert-butyl group can be identified by C-H stretching vibrations around 2970-2950 cm⁻¹ and characteristic bending vibrations, including a notable doublet or multiplet structure around 1395-1365 cm⁻¹. The benzyloxy group and the brominated benzene (B151609) ring contribute to aromatic C-H stretching peaks above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages typically produce strong signals in the fingerprint region, between 1000-1300 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Ester (C=O) Stretch 1735 - 1715 Strong
Aromatic (C=C) Stretch 1600 - 1450 Medium to Weak
tert-Butyl (C-H) Stretch 2970 - 2950 Medium
tert-Butyl (C-H) Bend 1395 - 1365 Medium
Ether (Ar-O-C) Asymmetric Stretch 1270 - 1230 Strong
Ester (C-O) Stretch 1300 - 1150 Strong
Benzyl (C-H) Stretch 3100 - 3000 Medium

X-ray Diffraction Crystallography for Solid-State Structure and Stereochemistry

The process involves growing a suitable single crystal, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the atomic positions can be determined. While specific crystallographic data for this compound is not widely published, a successful analysis would yield key parameters such as the crystal system, space group, and unit cell dimensions, providing incontrovertible proof of its structure.

Elemental Combustion Analysis for Empirical Formula Validation

Elemental Combustion Analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. researchgate.net This method provides a crucial check for the purity of a compound by comparing its experimentally determined elemental composition to the theoretical values calculated from its molecular formula. nih.gov For this compound (C₁₈H₁₉BrO₃), the sample is combusted in an excess of oxygen, converting carbon to carbon dioxide and hydrogen to water. researchgate.net These combustion products are quantitatively measured, and their masses are used to calculate the percentage of C and H in the original sample.

The theoretical composition is calculated based on the molecular weight (363.25 g/mol ). A close agreement between the experimental and theoretical values, typically within a ±0.4% deviation, is widely accepted as strong evidence of the compound's purity and correct empirical formula. nih.govnih.gov

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Moles in Formula Total Mass Percentage (%)
Carbon C 12.011 18 216.198 59.52%
Hydrogen H 1.008 19 19.152 5.27%
Bromine Br 79.904 1 79.904 22.00%

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography encompasses a variety of techniques essential for separating components of a mixture and assessing the purity of a compound. The choice of method depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for separating and identifying volatile and thermally stable compounds. While the high molecular weight of this compound may require high temperatures, GC-MS can be an effective tool for purity analysis. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column.

Upon elution from the column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For this compound, a characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺. researchgate.net Another expected fragmentation is the cleavage of the tert-butyl cation itself, leading to a peak at m/z 57. The detection of any unexpected peaks in the chromatogram would indicate the presence of impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile or thermally sensitive compounds like this compound. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

A common approach for this type of molecule would be reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographytoday.com The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic rings exhibit strong absorbance (e.g., ~254 nm). The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A single, sharp, symmetrical peak is indicative of a high-purity sample. The retention time is a characteristic property under specific conditions (flow rate, mobile phase composition, column type, and temperature) and can be used for identification. researchgate.netpitt.edu

Table 3: Illustrative HPLC Method Parameters

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or Gradient elution with Acetonitrile/Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used to monitor the progress of a chemical reaction, identify compounds by comparison with standards, and determine the appropriate solvent system for a larger-scale separation. wisc.edu A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent).

Due to the relatively nonpolar nature of this compound, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a slightly more polar solvent (like ethyl acetate (B1210297) or isopropanol) would likely be effective. mdpi.com The separation is based on polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. ualberta.ca By spotting the starting materials, the reaction mixture, and the expected product side-by-side, one can visually track the consumption of reactants and the formation of the product. The appearance of a new spot corresponding to the product and the disappearance of the reactant spots signify the reaction's completion.

Theoretical and Computational Chemistry Approaches to Understand the Reactivity of Tert Butyl 3 Benzyloxy 4 Bromobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic distributions. For tert-Butyl 3-benzyloxy-4-bromobenzoate, DFT calculations can elucidate the influence of its various functional groups—the tert-butyl ester, the benzyloxy group, and the bromine atom—on the electron density of the aromatic ring.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netnih.govnih.gov A smaller energy gap suggests higher reactivity. nih.govnih.gov

DFT calculations also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. nih.gov In these maps, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester and ether groups and the bromine atom, while the aromatic protons would exhibit a more positive potential.

The distribution of electron density, as calculated by DFT, also helps predict the regioselectivity of reactions like electrophilic aromatic substitution. The activating, ortho-para directing benzyloxy group and the deactivating, ortho-para directing bromine atom have competing effects that computational models can quantify. nih.govresearchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for Substituted Aromatic Esters Note: These are typical values for structurally similar compounds and serve as an estimation for this compound.

ParameterTypical Calculated ValueSignificance
HOMO Energy-6.5 to -7.5 eVIndicates electron-donating ability; related to ionization potential.
LUMO Energy-1.0 to -2.0 eVIndicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap (ΔE)4.5 to 6.5 eVCorrelates with chemical stability and reactivity. researchgate.net
Dipole Moment2.0 to 3.5 DMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of flexible molecules like this compound. nih.gov The molecule possesses several rotatable bonds: around the ester linkage, the benzyloxy ether linkage, and within the bulky tert-butyl group.

MD simulations can reveal the preferred spatial arrangements (conformations) of these groups and the energy barriers between different conformations. For instance, the simulation can track the rotation of the tert-butyl group, which, despite its size, has a relatively low rotational barrier. unibo.it Similarly, the flexibility of the benzyloxy group, which can adopt various orientations relative to the benzene (B151609) ring, can be quantified. This flexibility is important as it can influence how the molecule interacts with other molecules, such as in a binding site of a protein or on a catalyst's surface. nih.gov

The simulations can identify the most stable (lowest energy) conformers by sampling a vast number of possible arrangements. Key parameters obtained from MD simulations include dihedral angle distributions, root-mean-square deviation (RMSD), and potential energy surfaces, which collectively describe the molecule's dynamic behavior. researchgate.net Understanding the conformational preferences is essential, as the three-dimensional shape of a molecule dictates its physical and biological properties.

Table 2: Estimated Rotational Energy Barriers Based on MD Simulations of Analogous Fragments Note: These values are estimations based on data for similar functional groups in other molecules.

Functional Group RotationEstimated Energy Barrier (kJ/mol)Implication
C-O (tert-Butyl)~15 - 25Relatively free rotation at room temperature, but can be sterically hindered.
Aryl-O (Benzyloxy)~5 - 15High flexibility, allowing the benzyl (B1604629) group to orient in multiple positions.
O-CH₂ (Benzyloxy)~8 - 20Contributes to the overall conformational freedom of the benzyloxy substituent.
Aryl-C (Ester)~20 - 30Rotation is more restricted due to potential steric clash with ortho substituents.

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the associated transition states. For this compound, the bromine atom is a key functional group for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. organic-chemistry.orglibretexts.org

Theoretical calculations, typically using DFT, can model the entire catalytic cycle of such a reaction. researchgate.netnih.gov The mechanism generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium(II) complex. youtube.com

Reductive Elimination: The two organic groups couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile reveals the activation energy for each step, allowing chemists to predict the feasibility of a reaction and understand factors that influence its rate and outcome. For example, calculations can show how the electronic nature of the substituents on the bromobenzoate ring affects the energy barrier of the oxidative addition step. nih.gov

Table 3: Representative Calculated Activation Energies for a Suzuki-Miyaura Coupling Pathway Note: Data is based on DFT calculations for a generic palladium-catalyzed cross-coupling of a bromobenzene (B47551) derivative.

Reaction StepTypical Calculated Activation Energy (kcal/mol)Description
Oxidative Addition15 - 25Insertion of the Pd(0) catalyst into the C-Br bond. Often rate-limiting. libretexts.orgnih.gov
Transmetalation5 - 15Transfer of an organic group from boron to palladium. Usually requires a base. organic-chemistry.org
Reductive Elimination5 - 10Formation of the new C-C bond and regeneration of the catalyst. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Studies in Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com In drug discovery and medicinal chemistry, the core structure of a molecule, such as the substituted benzoic acid framework of this compound, can be considered a "scaffold" for designing new therapeutic agents. nih.govmdpi.com

A QSAR study begins by generating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent volumes (e.g., molar refractivity).

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe molecular branching and connectivity.

These descriptors are then used to build a mathematical model (e.g., using multiple linear regression) that correlates them with experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀). nih.gov A validated QSAR model can predict the activity of new, unsynthesized compounds based solely on their structure, thereby guiding the design of more potent molecules. mdpi.com

For the this compound scaffold, a QSAR study could explore how modifying the substituents affects a hypothetical biological activity. For example, it could investigate replacing the bromine with other halogens, altering the size of the ester group, or adding substituents to the benzyloxy phenyl ring. The resulting model would highlight which properties are most important for activity, accelerating the optimization of lead compounds. rsc.org

Table 4: Common Molecular Descriptors Relevant to a Substituted Benzoate (B1203000) Scaffold in QSAR

Descriptor ClassExample DescriptorPotential Influence on Activity
HydrophobicityLogPAffects membrane permeability and binding to hydrophobic pockets in proteins.
ElectronicHammett Constant (σ)Quantifies the electron-donating or -withdrawing nature of substituents on the ring.
StericMolar Refractivity (MR)Relates to the volume of a substituent and its polarizability, affecting binding fit.
TopologicalWiener IndexDescribes the overall shape and branching of the molecule.

Conclusion and Outlook in the Research of Tert Butyl 3 Benzyloxy 4 Bromobenzoate

Summary of Key Synthetic Achievements and Methodologies

There are no specific, peer-reviewed synthetic methodologies published for tert-butyl 3-benzyloxy-4-bromobenzoate. However, its synthesis can be logically inferred from standard organic chemistry transformations. A plausible and efficient synthetic route would likely involve two key steps starting from a commercially available precursor such as 3-hydroxy-4-bromobenzoic acid.

A potential synthetic approach could be:

Esterification: The carboxylic acid of 3-hydroxy-4-bromobenzoic acid could be converted to the tert-butyl ester. This can be achieved under acidic conditions with isobutylene (B52900) or by using a coupling reagent followed by reaction with tert-butanol (B103910).

Williamson Ether Synthesis: The phenolic hydroxyl group would then be alkylated with benzyl (B1604629) bromide in the presence of a suitable base, such as potassium carbonate, to form the benzyloxy ether.

This proposed synthesis leverages well-established and high-yielding reactions, suggesting that the compound can be prepared in a straightforward manner, which aligns with its availability as a research chemical.

Recapitulation of Versatile Reactivity Profiles

The reactivity of this compound is dictated by its three primary functional groups: the aryl bromide, the tert-butyl ester, and the benzyloxy ether.

Aryl Bromide: The carbon-bromine bond is a key site for reactivity, making the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position. mit.edunih.gov

Heck Reaction: Coupling with alkenes to form substituted alkenes, providing a pathway to stilbene-like structures or other vinylated derivatives. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

Stille Coupling: Reaction with organostannanes.

Protecting Groups: The tert-butyl ester and benzyloxy ether are common protecting groups in multi-step organic synthesis.

The tert-butyl ester is stable under many reaction conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid.

The benzyloxy group is a robust protecting group for the phenol (B47542), which can be removed by catalytic hydrogenation to yield the free phenol.

This dual functionality as a building block for cross-coupling and a protected precursor for more complex molecules underscores its potential versatility in synthetic chemistry.

Future Directions in Synthetic Applications and Derivatives

The future synthetic applications of this compound are promising, particularly in the synthesis of complex organic molecules. Its structure makes it an ideal starting material for the synthesis of polysubstituted aromatic compounds.

Future research could focus on:

Total Synthesis of Natural Products: The core structure could be elaborated through sequential cross-coupling reactions and subsequent deprotection and functionalization to construct complex natural product scaffolds.

Medicinal Chemistry: The compound could serve as a key intermediate in the synthesis of novel pharmaceutical agents. The ability to introduce diverse substituents via cross-coupling allows for the generation of libraries of compounds for biological screening.

Materials Science: Derivatives of this compound could be explored for applications in materials science, for instance, as precursors to liquid crystals or organic light-emitting diode (OLED) materials, where tailored aromatic structures are often required.

The table below illustrates potential derivatives accessible from this compound through common synthetic transformations.

Starting MaterialReagent/ReactionPotential Product
This compoundPhenylboronic acid, Pd catalyst (Suzuki Coupling)tert-Butyl 3-benzyloxy-4-phenylbenzoate
This compoundStyrene, Pd catalyst (Heck Reaction)tert-Butyl 3-benzyloxy-4-styrylbenzoate
This compoundAniline, Pd catalyst (Buchwald-Hartwig Amination)tert-Butyl 3-benzyloxy-4-(phenylamino)benzoate
This compoundTrifluoroacetic acid3-Benzyloxy-4-bromobenzoic acid
This compoundH2, Pd/Ctert-Butyl 4-bromo-3-hydroxybenzoate

Emerging Methodologies and Sustainable Chemistry for its Transformations

While no specific sustainable methods have been reported for this compound, its future transformations could benefit from advancements in green chemistry.

Catalyst Development: The use of more efficient and recyclable palladium catalysts, including nanoparticle-based or supported catalysts, could reduce the environmental impact of its cross-coupling reactions.

Solvent Selection: Performing reactions in greener solvents, such as water, ionic liquids, or bio-renewable solvents, would be a significant step towards more sustainable processes. organic-chemistry.org

Energy Efficiency: The use of microwave-assisted synthesis or mechanochemistry could potentially shorten reaction times and reduce energy consumption for its derivatization. rsc.org

Potential for Innovation in Interdisciplinary Research Fields

The true potential of this compound lies in its application in interdisciplinary research.

Chemical Biology: As a scaffold for the synthesis of bioactive molecules, its derivatives could be used as chemical probes to study biological processes or as potential therapeutic agents.

Supramolecular Chemistry: The rigid aromatic core could be incorporated into larger supramolecular architectures, such as macrocycles or polymers, with potential applications in sensing or molecular recognition.

Nanotechnology: Self-assembly of derivatives on surfaces could lead to the formation of functional organic thin films with tailored electronic or optical properties.

Q & A

What are the common synthetic routes for tert-Butyl 3-benzyloxy-4-bromobenzoate, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves esterification of 3-benzyloxy-4-bromobenzoic acid with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or TsOH). Optimization can employ statistical experimental design (e.g., response surface methodology) to evaluate factors such as catalyst concentration, temperature, and reaction time. For example, molybdenum hexacarbonyl (Mo(CO)₆) has been used to catalyze tert-butyl-related epoxidations, suggesting transition metal catalysts may enhance reaction efficiency . Safety protocols for tert-butyl esters, including grounding metal containers and using explosion-proof equipment, should be followed to mitigate risks .

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR confirms the benzyloxy group (δ ~4.9–5.1 ppm for -OCH₂Ph) and tert-butyl group (δ ~1.3–1.5 ppm).
    • ¹³C NMR identifies the ester carbonyl (δ ~165–170 ppm) and aromatic carbons. Dynamic low-temperature NMR can resolve tert-butyl conformational dynamics .
  • IR Spectroscopy: Look for C=O stretches (~1720 cm⁻¹) and C-O ether stretches (~1250 cm⁻¹).
  • Mass Spectrometry: ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₁₉BrO₃ at ~379.2 Da) and bromine isotope patterns.
    Cross-reference with spectra of structurally similar tert-butyl esters (e.g., tert-butyl 4-formamidobenzoate) for validation .

How can discrepancies in NMR splitting patterns of this compound be resolved?

Level: Advanced
Methodological Answer:
Unexpected splitting may arise from hindered rotation of the tert-butyl group or benzyloxy moiety. Strategies include:

  • Variable-Temperature NMR: Observe coalescence temperatures to identify dynamic processes (e.g., tert-butyl axial-equatorial interconversion) .
  • DFT Calculations: Incorporate explicit solvent molecules to model solution-phase conformer populations, as demonstrated in triazinane studies .
  • X-ray Crystallography: Compare solid-state and solution structures to confirm steric or electronic effects.

What strategies mitigate side reactions during benzyloxy group introduction in the synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Protecting Groups: Temporarily protect the carboxylic acid (e.g., as a methyl ester) before benzylation to prevent competing esterification.
  • Temperature Control: Maintain low temperatures (0–5°C) to suppress elimination or bromine displacement.
  • Anhydrous Conditions: Use molecular sieves or inert atmospheres (N₂/Ar) to avoid hydrolysis.
  • Monitoring: Employ TLC or HPLC to detect intermediates. If bromine displacement occurs, consider using better leaving groups (e.g., mesylates) .

How should this compound be safely stored and handled?

Level: Basic
Methodological Answer:

  • Storage: Keep in airtight containers at low temperatures (freezer recommended for similar tert-butyl esters ).
  • Handling: Avoid ignition sources; use non-sparking tools and explosion-proof equipment during transfers .
  • Waste Disposal: Segregate halogenated waste and consult protocols for brominated aromatics (e.g., 3-bromo-4-chlorobenzoic acid disposal guidelines) .

How can the electronic effects of the bromine substituent influence reactivity in downstream applications?

Level: Advanced
Methodological Answer:
The bromine atom acts as an electron-withdrawing group, directing electrophilic substitution to the ortho/para positions. This can be leveraged in:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings using Pd catalysts (e.g., with arylboronic acids).
  • Nucleophilic Aromatic Substitution: Replace bromine with nucleophiles (e.g., amines) under basic conditions.
    Monitor regioselectivity via computational modeling (DFT) or competitive reaction studies .

What analytical methods validate the purity of this compound for publication?

Level: Basic
Methodological Answer:

  • HPLC/GC-MS: Quantify purity (>95% typical for research-grade compounds).
  • Elemental Analysis: Confirm C, H, N, Br content.
  • Melting Point: Compare with literature values (e.g., tert-butyl 4-bromobutanoate mp data ).
  • TGA/DSC: Assess thermal stability for storage recommendations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.